4-(2-Methylquinolin-3-YL)pyrimidin-2-amine
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Overview
Description
4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine typically involves the construction of the quinoline and pyrimidine rings followed by their coupling. One common method for synthesizing the quinoline moiety is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as transition metals, and the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-3-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines .
Scientific Research Applications
4-(2-Methylquinolin-3-YL)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline moiety but lacks the pyrimidine ring.
Pyrimidin-2-amine: Contains the pyrimidine ring but lacks the quinoline moiety.
Uniqueness
4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is unique due to its combination of quinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H12N4 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(2-methylquinolin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12N4/c1-9-11(13-6-7-16-14(15)18-13)8-10-4-2-3-5-12(10)17-9/h2-8H,1H3,(H2,15,16,18) |
InChI Key |
UXQXXPPDDHLCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C3=NC(=NC=C3)N |
Origin of Product |
United States |
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